1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
Description
Chemical Nomenclature and Structural Identification
IUPAC Naming Conventions
The systematic IUPAC name for this compound is (Z)-1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene , derived from its five-carbon chain (pentene), fluorine substituents at positions 1, 3, 4, and 5, and the Z-configuration of the double bond. The numbering prioritizes the double bond position (between C2 and C3), with fluorine atoms arranged to satisfy the lowest locant rule.
Alternative Designations and CAS Registry
Common synonyms include:
The CAS Registry Number is 73401-37-3 , uniquely identifying it in chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅HF₉ | |
| Molecular Weight | 232.05 g/mol | |
| SMILES Notation | C(=C(/C(C(F)(F)F)(F)F)\F)\C(F)(F)F |
Stereochemical Considerations (Cis/Trans Isomerism)
The compound exhibits geometric isomerism due to the rigid double bond. The (Z)-isomer dominates in synthesized samples, confirmed by:
Historical Context in Fluorinated Olefin Research
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene emerged from mid-20th century efforts to develop stable fluorinated hydrocarbons. Key milestones:
- 1960s : Advancements in electrochemical fluorination enabled synthesis of perfluorinated alkenes.
- 2010s : Systematic studies on HFC-4310mee (2H,3H-decafluoropentane) dehydrofluorination identified this compound as a primary product.
- 2020s : Recognition as a low-global-warming-potential refrigerant alternative under the HFO classification.
Position Within PFAS (Per- and Polyfluoroalkyl Substances) Classifications
This compound falls under non-polymer perfluoroalkyl substances based on Buck et al.'s PFAS family tree:
| Classification Level | Description |
|---|---|
| Family | Perfluoroalkyl substances |
| Class | Fluorinated olefins |
| Subclass | Non-functionalized perfluoroalkenes |
| Group | C₅ fully fluorinated alkenes |
Key characteristics aligning with PFAS definitions:
- Contains the C₅F₉– perfluoroalkyl moiety
- No hydrogens on fluorinated carbons (fully substituted)
- Terminal double bond prevents further chain elongation
This classification places it among short-chain PFAS (n < 6), though its environmental persistence requires further study.
Properties
IUPAC Name |
1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZBRBIEBBNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694202 | |
| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73401-37-3 | |
| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Routes
Telomerization and Iodoperfluoroalkane Intermediate Route
A key method involves the synthesis of an iodoperfluoroalkane intermediate, followed by dehydroiodination to yield the target olefin:
Step 1: Formation of Trihydroiodoperfluoroalkane
- A perfluoroalkyl iodide (R1-I) reacts with a perfluoroalkyltrihydroolefin (R2-CH=CH2) under controlled conditions.
- This reaction forms a trihydroiodoperfluoroalkane intermediate (R1-CH2-CHIR2).
- Reaction conditions typically involve batch mode in sealed vessels at elevated temperatures (e.g., ~200°C) under autogenous pressure for several hours (e.g., 8-10 hours).
- Example: Perfluoro-n-butyliodide and 3,3,3-trifluoropropene reacted in a Hastelloy reactor at 200°C yielded iodoperfluoroalkane intermediates in good yields (up to 70%).
Step 2: Dehydroiodination to Form 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
- The iodoperfluoroalkane intermediate undergoes dehydroiodination using a base such as potassium hydroxide (KOH) often with phase transfer catalysts.
- This step removes the iodine atom and forms the double bond to yield the hydrofluoroolefin.
- Typical reaction temperatures are moderate (around 60°C).
- The product is then isolated by distillation and purification steps.
Dehydrofluorination of Fluorinated Precursors
- Alternative preparation involves dehydrofluorination of fluorinated alkanes using strong bases.
- For example, 1,1,1,3,3,5,5,5-octafluoropentane can be converted to related hydrofluoroolefins via dehydrofluorination catalyzed by solid bases such as activated aluminum fluoride or NaF.
- The reaction is typically conducted in fixed-bed reactors at elevated temperatures (~200°C) with a nitrogen carrier gas.
- The gaseous products are condensed and purified.
- This method is useful for preparing structurally related compounds and may be adapted for nonafluoropent-2-ene analogs.
Reaction Conditions and Process Parameters
| Parameter | Typical Range / Example | Notes |
|---|---|---|
| Reaction temperature (iodoalkane formation) | 200°C | Autogenous pressure in sealed reactors |
| Reaction time | 8-10 hours | Batch or continuous mode |
| Pressure | Up to 573 PSI | Autogenous pressure during iodoperfluoroalkane formation |
| Base for dehydroiodination | Potassium hydroxide (KOH) | Often with phase transfer catalyst |
| Dehydroiodination temperature | ~60°C | Mild conditions to avoid side reactions |
| Purification | Distillation under reduced pressure | To isolate high-purity olefin |
Product Isolation and Purification
- After synthesis, the reaction mixture is typically washed with aqueous sodium bisulfite to remove residual iodine species.
- Organic phases are dried over calcium chloride.
- Final purification is achieved by fractional distillation, often under reduced pressure to prevent thermal decomposition.
- Typical boiling points reported for related compounds are around 79-95°C at reduced pressures, indicating volatility suitable for distillation-based purification.
Research Findings and Yield Data
- Yields of iodoperfluoroalkane intermediates can reach up to 70% under optimized conditions.
- Overall yields of the hydrofluoroolefin after dehydroiodination and purification range from approximately 37% to 63%, depending on scale and process optimization.
- The reaction efficiency is influenced by the molar ratios of reactants, reaction time, temperature, and purity of starting materials.
- Use of phase transfer catalysts and controlled reaction atmospheres improves selectivity and yield.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated alcohols or amines, while addition reactions can produce saturated fluorinated compounds.
Scientific Research Applications
Chemical Synthesis
Synthesis of Polyfluorinated Compounds
One of the prominent applications of 1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene is in the synthesis of polyfluorinated compounds. A study demonstrated the transformation of 2H,3H-decafluoropentane (HFC-4310mee) into Z-2H-nonafluoropent-2-ene. This process serves as a precursor for synthesizing polyfluorinated homoallylic ketones through a Claisen rearrangement reaction. The study highlights the efficiency of using nonafluoropent-2-ene as a versatile building block in organic synthesis .
| Compound | Starting Material | Reaction Type | Outcome |
|---|---|---|---|
| Z-2H-nonafluoropent-2-ene | 2H,3H-decafluoropentane | Claisen rearrangement | Polyfluorinated homoallylic ketones |
Material Science
Fluorinated Polymers
Another significant application of nonafluoropent-2-ene is in the development of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. The incorporation of nonafluoropent-2-ene into polymer matrices can enhance properties such as hydrophobicity and oleophobicity. Research indicates that fluorinated polymers exhibit superior performance in harsh environments compared to their non-fluorinated counterparts.
Environmental and Safety Considerations
The use of fluorinated compounds like this compound raises environmental concerns due to their persistence and potential greenhouse gas effects. Therefore, research is ongoing to evaluate safer alternatives and methods for minimizing environmental impact while utilizing these compounds effectively.
Case Study 1: Synthesis of Fluorinated Ketones
In a notable case study involving the synthesis of polyfluorinated ketones from nonafluoropent-2-ene derivatives, researchers reported high yields and selectivity. The study utilized various catalytic systems to optimize reaction conditions and demonstrated the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals.
Case Study 2: Development of Fluorinated Coatings
Another case study focused on the application of nonafluoropent-2-ene in developing advanced fluorinated coatings for electronic devices. The coatings exhibited excellent water repellency and low friction properties. Testing revealed that these coatings significantly improved the durability and performance of electronic components under extreme conditions.
Mechanism of Action
The mechanism by which 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene exerts its effects involves its high electronegativity and stability due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Perfluoro(4-methyl-2-pentene) (CAS: 1584-03-8)
- Molecular Formula : C₆F₁₂
- Molecular Weight : 300.05 Da .
- Structure : Contains a trifluoromethyl (-CF₃) group at position 2, resulting in a fully fluorinated backbone.
- Properties :
- Key Difference: The trifluoromethyl substituent enhances steric hindrance and thermal stability compared to the non-substituted 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene .
Hexafluoropropene Dimer (CAS: 13429-24-8)
- Molecular Formula : C₆F₁₂
- Molecular Weight : 300.045 Da .
- Structure: A dimer of hexafluoropropene, forming 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-2-ene.
- Properties :
- Applications : Intermediate in synthesizing fluorinated surfactants and lubricants.
- Key Difference : The dimerization process introduces additional fluorine atoms and a trifluoromethyl group, increasing reactivity in polymerization reactions .
3,3,4,4,5,5,5-Heptafluoro-1-pentene (CAS: 71164-40-4)
- Molecular Formula : C₅H₃F₇
- Molecular Weight : 196.066 Da .
- Structure : Seven fluorine atoms with a terminal double bond.
- Properties: Boiling Point: Not explicitly reported, but lower than fully fluorinated analogs due to reduced fluorine content.
- Key Difference : Partial fluorination results in lower chemical stability and higher flammability (Flash Point: −12°C ) compared to perfluorinated compounds .
Physicochemical Properties Comparison
Reactivity Trends :
- The trifluoromethyl group in hexafluoropropene dimer enhances electrophilic addition reactivity compared to the non-substituted compound .
- Partial fluorination in heptafluoro-1-pentene increases susceptibility to oxidation .
Biological Activity
1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene (CAS RN: 1584-03-8) is a fluorinated organic compound with significant applications in various industrial processes. Its unique structure imparts distinct physical and chemical properties that influence its biological activity. This article provides a detailed examination of the biological activity of this compound based on available research findings.
Molecular Structure
- Molecular Formula: CHF
- Molecular Weight: 300.05 g/mol
- Physical State: Colorless to light yellow liquid
- Purity: >98.0% (GC)
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 51 °C |
| Specific Gravity | 1.64 |
Toxicological Profile
Research indicates that perfluorinated compounds (PFCs), including this compound, exhibit a range of biological effects due to their persistence in the environment and bioaccumulation potential. Key findings include:
- Endocrine Disruption: PFCs can interfere with hormonal systems. Studies have shown that exposure to these compounds can lead to altered thyroid hormone levels and reproductive health issues in various animal models .
- Developmental Toxicity: Animal studies suggest that exposure during gestation may result in developmental delays and adverse effects on fetal growth .
Case Studies
Several case studies illustrate the implications of exposure to this compound:
- Reproductive Health Study : A study involving rodents exposed to high concentrations of PFCs demonstrated significant reproductive abnormalities and reduced fertility rates .
- Thyroid Function Analysis : Research indicated that chronic exposure to fluorinated compounds could disrupt thyroid function in both humans and animals. A cohort study revealed elevated levels of thyroid-stimulating hormone (TSH) in individuals with higher serum levels of PFCs .
- Immunotoxicity Assessment : Investigations into the immunotoxic effects of PFCs revealed compromised immune responses in exposed populations. This was particularly evident in studies analyzing vaccine responses in children with elevated PFC levels .
Environmental Persistence
The compound is highly resistant to environmental degradation processes such as hydrolysis and photolysis. Its persistence raises concerns regarding long-term ecological impacts and human health risks associated with continuous exposure.
Regulatory Status
Due to its potential health risks and environmental persistence, regulatory bodies are increasingly scrutinizing the use of perfluorinated compounds. The European Union has initiated assessments for potential restrictions on such substances under REACH regulations.
Q & A
Q. How can researchers determine the purity of 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene, and what analytical techniques are most effective?
Purity assessment is critical for reproducibility. Gas chromatography-mass spectrometry (GC-MS) is recommended due to the compound’s volatility (boiling point: 48–54°C ). Nuclear magnetic resonance (¹⁹F NMR) can confirm structural integrity by analyzing fluorine environments. For quantitative purity, integrate GC peaks against certified reference standards (e.g., ≥97% purity as noted in commercial samples ). Always cross-validate with elemental analysis to detect trace impurities like residual solvents or byproducts from synthesis.
Q. What experimental precautions are necessary when handling this compound, given its physical properties?
The high vapor pressure (4770 mmHg at 25°C ) and low flash point (−12°C ) necessitate strict safety protocols:
- Use inert atmosphere (N₂/Ar) gloveboxes for storage and reactions.
- Avoid glassware with sharp edges to minimize static discharge (flammability hazard: UN1993 ).
- Monitor density (1.5873 g/cm³ ) to ensure proper phase separation in biphasic reactions.
- Conduct reactions in well-ventilated fume hoods due to potential HF release during decomposition .
Q. What are the standard synthetic routes for this compound, and how do they differ in yield and scalability?
The primary method is dehydrofluorination of perfluorinated precursors:
- Route 1 : Dehydrofluorination of 2,2,3,3,4,4,5,5,5-nonafluoropentane over solid KOH at 150–200°C. Yields ~60–70% but requires careful temperature control to avoid side products .
- Route 2 : Fluorided alumina-catalyzed dehydrofluorination at 300°C. Higher yields (≥85%) but demands specialized equipment for high-temperature handling . Scalability is limited by exothermicity; small-batch synthesis is preferred for safety.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported boiling points (49°C vs. 54°C)?
Discrepancies may arise from isomerism or trace impurities. Density functional theory (DFT) calculations can predict thermodynamic stability of isomers (e.g., 2-ene vs. 4-ene configurations ). Molecular dynamics simulations modeling vapor-liquid equilibria under varying pressures (e.g., 1 atm vs. reduced pressure ) may reconcile experimental data. Validate with high-resolution distillation and GC-MS to isolate isomers .
Q. What mechanistic insights explain the compound’s reactivity in radical polymerization versus electrophilic addition?
The electron-deficient alkene (C=C) in this compound favors radical-initiated polymerization due to strong C-F bonds stabilizing radical intermediates. In contrast, electrophilic addition (e.g., with Br₂) is hindered by fluorine’s electronegativity, which deactivates the double bond. Kinetic studies using stopped-flow NMR under varying temperatures (e.g., −30°C to 25°C ) can quantify activation barriers for competing pathways.
Q. How do structural variations (e.g., trifluoromethyl substitution) influence its performance as a fluorinated solvent in lithium-ion batteries?
The trifluoromethyl group enhances dielectric constant (ε ≈ 7.2 ) and thermal stability (>200°C). Compare with analogs lacking the CF₃ group using cyclic voltammetry to assess electrochemical stability windows. Data from impedance spectroscopy can correlate ionic conductivity (σ) with solvent structure . Note that high purity (>99%) is critical to prevent electrolyte decomposition .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
